molecular formula C6H10O4Se B14509791 Dimethyl 2,2'-selanyldiacetate CAS No. 63822-22-0

Dimethyl 2,2'-selanyldiacetate

Cat. No.: B14509791
CAS No.: 63822-22-0
M. Wt: 225.11 g/mol
InChI Key: VMXYSOBKVWXUPE-UHFFFAOYSA-N
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Description

Overview of Selenium in Chemical Research

Selenium (Se), a member of Group 16 of the periodic table, shares chemical properties with its lighter chalcogen-group neighbor, sulfur, but possesses unique characteristics that have established its importance in modern chemical research. wikipedia.org Discovered in 1817 by Jöns Jacob Berzelius, selenium is a nonmetal that can exist in several oxidation states, most commonly -2, +2, +4, and +6, with the +2 state being predominant in its organic derivatives. wikipedia.org The carbon-selenium (C-Se) bond is weaker and longer than the corresponding carbon-sulfur (C-S) bond, which imparts distinct reactivity to organoselenium compounds. wikipedia.org Selenium compounds are generally more nucleophilic and more acidic than their sulfur counterparts. wikipedia.org This unique reactivity has made selenium a valuable element in various synthetic transformations and has spurred significant academic inquiry into its properties and applications.

Evolution and Scope of Organoselenium Chemistry

The field of organoselenium chemistry, which investigates compounds containing a carbon-selenium bond, dates back to 1836 with the isolation of diethyl selenide (B1212193). wikipedia.org For many decades, progress was slow, partly due to the often unpleasant odor and instability of early examples like simple alkyl selenols and selenides. However, the discovery of selenoxide elimination reactions in the mid-1970s marked a turning point, dramatically expanding the synthetic utility of organoselenium reagents. This discovery catalyzed a surge in research, establishing organoselenium chemistry as a vital branch of organic synthesis. The scope of this field is extensive, covering the use of selenium reagents as electrophiles, nucleophiles, and radical precursors in a wide array of chemical transformations under mild conditions. scielo.br Contemporary research continues to explore new applications, from catalysis to the synthesis of complex, biologically relevant molecules.

Classification of Organoselenium Compounds

Organoselenium compounds are structurally diverse and are classified into several major families, analogous to their sulfur counterparts. The primary classes include:

Selenides (R-Se-R'): Also known as selenoethers, these are the selenium analogs of ethers and thioethers and represent one of the most common classes of organoselenium compounds. wikipedia.org

Diselenides (R-Se-Se-R): These compounds are analogous to disulfides and often serve as stable, shelf-ready precursors to more reactive organoselenium reagents. wikipedia.org

Selenols (R-SeH): The selenium equivalents of alcohols and thiols, selenols are known for their high acidity compared to thiols and their ready oxidation to diselenides. wikipedia.org

Selenoxides (R-Se(=O)-R'): Analogous to sulfoxides, selenoxides are key intermediates in important synthetic reactions, most notably selenoxide eliminations. wikipedia.org

Selanyl (B1231334) Halides (R-Se-X): Where X is a halogen, these compounds are typically prepared by the halogenation of diselenides and serve as sources of electrophilic selenium. wikipedia.org

Selenones (R-Se(=O)₂-R'): These are the selenium analogs of sulfones. wikipedia.org

Other important classes include seleninic acids (R-SeO₂H), selenonic acids (R-SeO₃H), and selenoureas. wikipedia.org

Position of Selanyldiacetate Structures within Contemporary Organoselenium Chemistry

Dimethyl 2,2'-selanyldiacetate belongs to the selenide (or selenoether) class of organoselenium compounds. Its structure, featuring a central selenium atom bonded to two carboxymethyl groups (–CH₂COOCH₃), can be described as Se(CH₂COOCH₃)₂. The parent acid, 2,2'-Selenobis(acetic acid) or Se(CH₂COOH)₂, is a known compound whose structure has been characterized. researchgate.net

Structures like this compound are of interest as they combine the features of a selenoether with two ester functional groups. Selenoethers are fundamental building blocks in organoselenium chemistry, often used as ligands for transition metals in coordination chemistry or as precursors for other selenium-containing functional groups. acs.orgrsc.orgcore.ac.uk The presence of ester functionalities introduces additional sites for chemical modification, potentially allowing these molecules to serve as versatile intermediates in the synthesis of more complex structures, such as specialized ligands or biologically active molecules. While specific research focusing solely on this compound is not prominent, its structural motif positions it as a fundamental example of a functionalized dialkyl selenide, a class of compounds central to the ongoing development of synthetic methodologies in organoselenium chemistry.

Detailed Research Findings

Synthesis of this compound

A prevalent and established method for the synthesis of symmetrical dialkyl selenides involves the reaction of an alkali metal selenide, such as sodium selenide (Na₂Se), with an appropriate alkyl halide. Sodium selenide is typically prepared in situ by the reduction of elemental selenium powder.

A plausible and chemically sound synthetic route to this compound is the reaction between sodium selenide and methyl chloroacetate (B1199739). The process can be outlined in two main steps:

Formation of Sodium Selenide: Elemental selenium (Se) is reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a solvent system like a mixture of tetrahydrofuran (B95107) (THF) and water. This reaction generates sodium selenide in the reaction vessel.

Alkylation: The freshly prepared sodium selenide is then directly reacted with two equivalents of methyl chloroacetate (ClCH₂COOCH₃). The selenide anion (Se²⁻) acts as a nucleophile, displacing the chloride from methyl chloroacetate in a double nucleophilic substitution reaction to form the final product, this compound.

This methodology provides a direct and efficient pathway to symmetrical selenoethers from readily available starting materials.

Chemical and Physical Properties

Specific, experimentally determined data for this compound are not widely available in the literature. However, its properties can be inferred from its structure as a selenoether and from data on simpler, related compounds. The table below presents data for Dimethyl selenide ((CH₃)₂Se) , the most basic selenoether, to provide a reference for the general physical characteristics of such compounds. wikipedia.orgnist.gov

PropertyValue (for Dimethyl selenide)
Molecular Formula C₂H₆Se
Molar Mass 109.04 g/mol
Appearance Colorless liquid
Density 1.408 g/cm³
Melting Point -87 °C
Boiling Point 55-58 °C

This compound is expected to be a liquid or a low-melting solid at room temperature with a significantly higher boiling point than dimethyl selenide due to its greater molecular weight and the presence of polar ester groups. Like most simple selenoethers, it is anticipated to be a colorless compound with a characteristically strong and unpleasant odor.

Spectroscopic Characterization

The structure of this compound, Se(CH₂COOCH₃)₂, can be unambiguously confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets. One singlet would correspond to the six protons of the two equivalent methyl ester groups (–OCH₃), and the other singlet would correspond to the four protons of the two equivalent methylene (B1212753) groups (–Se–CH₂–). Based on data for diethyl selenide, the methylene protons adjacent to the selenium atom would likely appear around δ 2.5-3.0 ppm. chemicalbook.com The methyl protons would appear in the typical region for methyl esters, around δ 3.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show three signals: one for the methyl carbons of the ester groups, one for the methylene carbons attached to the selenium atom, and one for the carbonyl carbons of the ester groups.

⁷⁷Se NMR Spectroscopy: Selenium-77 NMR is a powerful tool for characterizing organoselenium compounds. capes.gov.br The chemical shift of the selenium nucleus in this compound would provide direct evidence of the chemical environment around the selenium atom. For simple dialkyl selenoethers, these shifts typically appear in a characteristic region of the ⁷⁷Se NMR spectrum. core.ac.uk

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the mass of the compound. A key feature would be the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (most abundantly ⁸⁰Se, ⁷⁸Se, ⁷⁶Se), resulting in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments. researchgate.net

Properties

CAS No.

63822-22-0

Molecular Formula

C6H10O4Se

Molecular Weight

225.11 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)selanylacetate

InChI

InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

VMXYSOBKVWXUPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[Se]CC(=O)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2,2 Selanyldiacetate Systems

Oxidative Addition and Elimination Reactions Involving the Selenium Center

Oxidative addition and its reverse, reductive elimination, are fundamental reactions in organometallic chemistry and can be conceptually extended to the selenium center in compounds like Dimethyl 2,2'-selanyldiacetate. umb.edulibretexts.org In these processes, the selenium atom can increase its coordination number and formal oxidation state by adding a molecule, followed by the potential elimination of a different molecule. libretexts.org

Key Features of Oxidative Addition/Reductive Elimination:

Change in Oxidation State and Coordination Number: During oxidative addition, the selenium center's formal oxidation state and coordination number increase by two. libretexts.org Conversely, reductive elimination involves a decrease by two in both these aspects. libretexts.org

Reaction Mechanisms: These reactions can proceed through various mechanisms, including concerted pathways, SN2-type mechanisms, or radical pathways. The specific pathway often depends on the nature of the substrate and the reaction conditions.

Driving Forces: The formation of stronger bonds often drives these reactions. For instance, the oxidative addition of polar reagents can be more favorable due to the relative weakness of the original bond compared to the newly formed bonds with selenium.

While direct studies on this compound undergoing these specific reactions are not extensively detailed in the provided context, the principles of oxidative addition are well-established for other organoselenium compounds. For example, the reaction of a low-valent metal complex with an alkyl halide is a classic case of oxidative addition. umb.edu Similarly, the selenium center in this compound could theoretically react with various substrates.

Table 1: General Characteristics of Oxidative Addition and Reductive Elimination

Feature Oxidative Addition Reductive Elimination
Oxidation State Increases by 2 Decreases by 2
Coordination Number Increases by 2 Decreases by 2
Electron Count Increases by 2 Decreases by 2
Process A-B bond is broken, M-A and M-B bonds are formed M-A and M-B bonds are broken, A-B bond is formed

This table is a generalized representation of oxidative addition and reductive elimination processes and may not directly reflect the specific behavior of this compound.

Nucleophilic and Electrophilic Activation of Selenium-Carbon Bonds

The selenium-carbon bonds in this compound can be activated by both nucleophilic and electrophilic reagents, leading to a variety of chemical transformations.

Nucleophilic Activation:

The selenium atom in selenides can be attacked by nucleophiles, leading to the cleavage of the Se-C bond. This reactivity is influenced by the nature of the nucleophile and the substituents on the carbon atom. For instance, strong nucleophiles can displace the selenyl group from the carbon backbone.

Electrophilic Activation:

The selenium atom itself possesses lone pairs of electrons, allowing it to act as a nucleophile and react with electrophiles. However, the primary mode of electrophilic activation often involves the generation of a more reactive electrophilic selenium species. wiley-vch.de For example, treatment of a diselenide with an oxidizing agent can generate a selenenyl halide, a potent electrophile. wiley-vch.de

This electrophilic selenium species can then react with nucleophiles, such as alkenes, to form addition products. wiley-vch.de The reaction typically proceeds through a seleniranium ion intermediate, which is subsequently opened by a nucleophile in an anti-addition fashion. wiley-vch.de

Chalcogen-Chalcogen Bond Activation and In Situ Electrophilic Species Formation

A common strategy to generate electrophilic selenium species for synthetic applications involves the activation of a chalcogen-chalcogen bond, specifically a diselenide bond (Se-Se). While this compound is a selenide (B1212193), understanding the activation of diselenides is crucial as it provides the primary route to the electrophilic selenium reagents that can participate in reactions like methoxyselenylation.

The activation of a diselenide, such as diphenyl diselenide, can be achieved through various methods, including reaction with halogens or via electrochemical oxidation. wiley-vch.de This process generates an electrophilic selenium species, like a phenylselenenyl halide, which is highly reactive towards nucleophiles. wiley-vch.de

In Situ Formation of Electrophilic Selenium:

An electrochemical procedure can generate an electrophilic selenium species from diphenyl diselenide using tetraethylammonium (B1195904) bromide as a redox catalyst and electrolyte. wiley-vch.de The anodic oxidation of bromide to bromine initiates the reaction, producing the electrophilic phenylselenenyl bromide from the diselenide. wiley-vch.de

Intramolecular Selenium-Heteroatom Non-Bonding Interactions (e.g., Se...O)

Non-bonding interactions between selenium and other heteroatoms, particularly oxygen, can play a significant role in determining the conformation and reactivity of organoselenium compounds. These interactions, often referred to as chalcogen bonds, are attractive interactions between an electrophilic region on the selenium atom and a nucleophilic region on another atom, such as the lone pair of an oxygen atom. nih.govscirp.org

The strength of these interactions increases with the polarizability of the chalcogen atom, following the trend S < Se < Te. scirp.org The geometry of these interactions is typically linear, with the interacting atoms aligning with the axis of the covalent bond to selenium. nih.gov

In the context of this compound, the presence of the ester carbonyl groups provides a potential site for intramolecular Se···O interactions. These interactions can influence the molecule's three-dimensional structure and potentially modulate the reactivity of both the selenium center and the carbonyl groups. Structural analyses of similar compounds have confirmed the presence of such intramolecular chalcogen bonds, which can lead to conformational locking. nih.gov

Table 2: Characteristics of Chalcogen Bonds

Property Description
Nature of Interaction Attractive interaction between an electrophilic chalcogen and a Lewis base. nih.gov
Strength Trend Increases down the group: S < Se < Te. scirp.org
Geometry Generally linear, with the Lewis base approaching along the extension of the covalent bond to the chalcogen. nih.gov
Influence Can affect molecular conformation, crystal packing, and reactivity. nih.gov

Reactivity in Functional Group Transformations (e.g., methoxyselenylation)

The electrophilic selenium species generated from the activation of diselenides are key reagents in various functional group transformations. One of the most notable is the methoxyselenylation of alkenes.

In this reaction, an electrophilic selenium species adds to an alkene to form a seleniranium ion intermediate. This intermediate is then captured by a methanol (B129727) molecule, acting as a nucleophile, to yield a β-methoxy-organoselenium compound. This reaction is a powerful tool for the stereospecific introduction of both a methoxy (B1213986) and a selenyl group across a double bond.

The utility of organoselenium compounds extends beyond this initial transformation. The selenium moiety can be subsequently removed or transformed in several ways:

Oxidative Elimination: Oxidation of the resulting selenide to a selenoxide, followed by syn-elimination, leads to the formation of an allylic alcohol, effectively achieving an oxidation of the original alkene.

Reductive Cleavage: The carbon-selenium bond can be cleaved reductively, for example, using tin hydrides, to replace the selenium group with a hydrogen atom. wiley-vch.de

These transformations highlight the versatility of selenium-based reagents in organic synthesis, allowing for the introduction and subsequent manipulation of functional groups with high levels of control. solubilityofthings.comrsc.org

Coordination Chemistry of Dimethyl 2,2 Selanyldiacetate As a Ligand

Ligand Design Principles for Organoselenium Compounds in Coordination Chemistry

The design of organoselenium ligands for coordination chemistry is based on several key principles. Selenium, being a soft donor atom, generally prefers to coordinate to soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I). mdpi.com Its larger atomic size and greater polarizability compared to sulfur or oxygen lead to distinct electronic and steric properties in its metal complexes. rsc.org

Key design considerations include:

Donor Atom Identity: The primary donor site in a selenoether ligand like Dimethyl 2,2'-selanyldiacetate is the selenium atom. The ester carbonyl oxygens could potentially act as secondary, harder donor sites, allowing for chelation or bridging behavior.

Chelate Ring Formation: The two acetate (B1210297) arms could allow the ligand to act as a tridentate (O,Se,O) or bidentate (Se,O) chelating agent. The size and stability of the resulting chelate rings are crucial for complex stability.

Hemilability: The combination of a soft selenium donor and potentially weaker oxygen donors could impart hemilabile character to the ligand. ichem.md This means the oxygen atoms could reversibly bind and unbind from the metal center, opening up a coordination site for catalytic activity. ichem.md

Steric and Electronic Tuning: The methyl groups on the ester functionalities provide specific steric bulk and electronic influence. Modifying these groups is a common strategy to fine-tune the properties of the resulting metal complex, such as its solubility, stability, and catalytic activity. rsc.org

Complexation with Transition Metals

While no specific complexes of this compound are reported, the synthesis of related selenoether complexes provides a template for how it might behave.

Synthesis and Characterization of Monometallic Selanyl (B1231334) Complexes

The synthesis of monometallic complexes with selenoether ligands is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. mdpi.combhu.ac.in For this compound, a potential synthetic route would involve the direct reaction with a metal salt, such as a metal halide or perchlorate.

A general synthetic scheme would be: MX₂ + L → [M(L)X₂] (where M = transition metal, X = halide/anion, L = this compound)

Characterization of such hypothetical complexes would rely on standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the structure of the ligand within the complex. Crucially, ⁷⁷Se NMR spectroscopy would provide direct evidence of selenium coordination, typically showing a significant shift in the selenium resonance upon binding to a metal. mdpi.comichem.md

Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C=O ester bonds would indicate whether the oxygen atoms are involved in coordination.

Formation of Bimetallic and Polymetallic Coordination Compounds

Selenoether ligands can bridge two or more metal centers, leading to the formation of bimetallic or polymetallic structures. bhu.ac.inuokerbala.edu.iq this compound has the potential to act as a bridging ligand in several ways:

The selenium atom could bridge two metal centers.

The carboxylate groups could each coordinate to a different metal center, creating a larger supramolecular assembly.

A combination of selenium and oxygen bridging could occur.

The formation of such multinuclear complexes is often influenced by the stoichiometry of the reactants and the coordination preferences of the metal ion. mdpi.comnih.govrsc.org Bimetallic complexes are of significant interest as they can exhibit cooperative effects in catalysis and unique magnetic or electronic properties. rsc.org

Analysis of Coordination Modes and Geometries (e.g., tetrahedral, distorted octahedral)

The coordination geometry of a metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. msu.edulibretexts.org For a hypothetical complex with this compound, several geometries would be possible depending on how the ligand binds and what other co-ligands are present.

Tetrahedral/Square Planar: If the ligand acts as a bidentate (Se,O) chelator, a 4-coordinate complex could be formed with other monodentate ligands, resulting in a tetrahedral or square planar geometry. libretexts.org

Octahedral: If the ligand is tridentate (O,Se,O), it could form a 6-coordinate octahedral complex with three additional monodentate ligands. rsc.orglibretexts.org A distorted octahedral geometry is common for such complexes due to the differing nature of the Se and O donor atoms. nih.gov Two bidentate (Se,O) ligands coordinating to a single metal center could also result in an octahedral environment.

The table below shows common geometries for different coordination numbers.

Coordination NumberGeometry
4Tetrahedral, Square Planar
5Trigonal Bipyramidal, Square Pyramidal
6Octahedral, Trigonal Prismatic

This table represents general coordination geometries and is not based on specific data for this compound.

Influence of Coordination on Selenium Electronic State and Reactivity

Coordination to a metal center significantly alters the electronic properties and reactivity of the selenium atom.

Electronic State: Upon coordination, the selenium atom donates electron density to the metal center. This change in electron density can be observed spectroscopically, for instance, through ⁷⁷Se NMR, where coordination typically leads to a more shielded (upfield shift) or deshielded (downfield shift) nucleus depending on the specific metal and complex geometry. rsc.orgichem.md The interaction is generally considered a soft-soft interaction, characteristic of sigma-donation from the selenium lone pair to the metal. rsc.org

Reactivity: The reactivity of the selenium atom is generally reduced upon coordination, as its lone pairs are engaged in bonding with the metal. rsc.org Uncoordinated selenoethers can be susceptible to oxidation, but coordination can stabilize the selenium atom against such reactions. rsc.org However, the coordinated ligand can also influence the reactivity of the metal center itself, potentially enhancing its catalytic activity by modifying its electronic structure or by playing a role in the catalytic cycle through hemilability. rsc.org

Computational and Theoretical Studies on Dimethyl 2,2 Selanyldiacetate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. ic.ac.uk By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for systems containing heavier elements like selenium.

For Dimethyl 2,2'-selanyldiacetate, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can be used to optimize the molecular geometry and predict key structural parameters. nih.gov These calculations provide a detailed picture of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's stability and its interactions with other chemical species.

A hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented in the interactive table below. These values are based on typical bond lengths and angles for similar organoselenium compounds and esters. nih.govresearchgate.net

ParameterAtoms InvolvedCalculated ValueParameter Type
Se-C Bond LengthSe - CH21.96bond-length
C-C Bond LengthH2C - C=O1.51bond-length
C=O Bond LengthC=O1.21bond-length
C-O Bond LengthO - CH31.34bond-length
C-Se-C Bond AngleCH2 - Se - CH296.5bond-angle
Se-C-C Bond AngleSe - CH2 - C=O112.0bond-angle
O=C-O Bond AngleO=C - O - CH3125.0bond-angle
C-Se-C-C Dihedral AngleCH2 - Se - CH2 - C=O85.0dihedral-angle

Beyond geometric parameters, DFT calculations provide insights into the electronic distribution within the molecule. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and localization of these orbitals can help predict the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. acs.org For reactions involving this compound, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

The process typically begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state structure is performed. A genuine transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. researchgate.netnih.gov

For instance, in a hypothetical nucleophilic substitution reaction at the selenium atom, DFT calculations could be used to model the approach of the nucleophile, the formation of a transient intermediate or transition state, and the departure of the leaving group. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

Below is a hypothetical reaction coordinate diagram for a substitution reaction involving this compound, illustrating the energy changes along the reaction pathway.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra. For this compound, DFT can be employed to calculate key spectroscopic data, including NMR chemical shifts and IR vibrational frequencies.

The prediction of 77Se NMR chemical shifts is of particular interest for organoselenium compounds. researchgate.netnih.govresearcher.lifeacs.org These calculations are sensitive to the electronic environment around the selenium nucleus and can be used to distinguish between different chemical forms of the compound. researchgate.net Similarly, the calculation of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

Infrared (IR) spectroscopy is another powerful technique for characterizing organic molecules. Computational calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical IR spectrum. ic.ac.ukacs.orgorgchemboulder.comspectroscopyonline.comreddit.com For this compound, the calculated frequencies for the C=O and C-O ester stretches would be particularly diagnostic.

A hypothetical set of predicted spectroscopic data for this compound is presented in the interactive table below.

ParameterNucleus/GroupPredicted ValueSpectroscopy Type
77Se Chemical ShiftSe250nmr
13C Chemical ShiftCH235nmr
13C Chemical ShiftC=O172nmr
13C Chemical ShiftOCH352nmr
C=O Stretching FrequencyC=O1745ir
C-O Stretching FrequencyC-O1230ir

Furthermore, computational methods are essential for performing conformational analysis, especially for flexible molecules like this compound. nih.govacs.org By systematically rotating the single bonds in the molecule, it is possible to identify different conformers and calculate their relative energies. This analysis helps to determine the most stable conformation(s) of the molecule in the gas phase or in solution.

Quantum Chemical Topology Analysis of Selenium-Containing Bonds

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the chemical bonding in molecules based on the topology of the electron density. researchgate.netiucr.orgresearchgate.netpitt.edu The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, allows for the characterization of chemical bonds through the analysis of critical points in the electron density. nih.gov

For this compound, QTAIM analysis can be applied to the selenium-carbon and other bonds to gain a deeper understanding of their nature. The analysis focuses on the bond critical point (BCP), a point of minimum electron density between two bonded atoms. Several parameters at the BCP are used to characterize the bond:

Electron density (ρ(r)) : A measure of the electron density at the BCP, which correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : Indicates whether the electron density is concentrated or depleted at the BCP. Negative values are characteristic of covalent bonds, while positive values suggest closed-shell interactions (like ionic or van der Waals bonds).

Total energy density (H(r)) : The sum of the kinetic and potential energy densities at the BCP. The sign of H(r) can also be used to distinguish between shared (covalent) and closed-shell interactions.

A hypothetical set of QTAIM parameters for the key bonds in this compound is provided in the interactive table below.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
Se-C0.085-0.020-0.045se-c
C-C0.240-0.550-0.280c-c
C=O0.350-0.150-0.600c=o

This detailed analysis of the electron density provides a quantitative and conceptually rich picture of the chemical bonding in this compound, complementing the insights gained from other computational methods.

Chemical Derivatives and Structural Modifications of Dimethyl 2,2 Selanyldiacetate Systems

Synthesis and Reactivity of Analogous Selenoesters and Selenoamides

The ester functionalities in Dimethyl 2,2'-selanyldiacetate are primary sites for derivatization. Standard organic transformations can be applied to convert these methyl esters into a variety of other selenoesters and selenoamides, thereby altering the compound's reactivity and steric profile.

Transesterification to Other Selenoesters: The methyl ester groups can undergo transesterification when reacted with different alcohols under acidic or basic conditions. This reaction would substitute the methyl groups with larger or more functionalized alkyl or aryl groups. For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would be expected to yield Diethyl 2,2'-selanyldiacetate. The general reactivity trend would likely follow standard transesterification principles, with primary alcohols reacting more readily than secondary or tertiary alcohols due to reduced steric hindrance.

Aminolysis to Selenoamides: The synthesis of selenoamides from this compound can be achieved through aminolysis, which involves the reaction of the ester with a primary or secondary amine. This reaction typically requires heating and may be catalyzed. The resulting N-substituted or N,N-disubstituted selenoamides would introduce hydrogen bonding capabilities (in the case of primary amines), significantly altering the intermolecular interactions and physical properties of the molecule. The formation of amide bonds is generally less reversible than ester formation, driving the reaction to completion.

Structural Elaboration via Modification of Ester Groups

Beyond conversion to other esters or amides, the ester groups can be chemically modified to introduce different functionalities.

Hydrolysis to the Diacid: Saponification of this compound with a strong base (e.g., sodium hydroxide) followed by acidic workup would yield the corresponding dicarboxylic acid, 2,2'-selanyldiacetic acid. This diacid serves as a versatile precursor for further modifications, such as the synthesis of polyesters or polyamides, or for use as a ligand in coordination chemistry.

Reduction to the Diol: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would produce 2,2'-selanylbis(ethanol). The resulting diol would have significantly different solubility and reactivity compared to the parent diester, opening pathways for creating selenium-containing ethers or polyurethanes.

Incorporation of this compound Moiety into Polymer Chains or Larger Molecular Architectures

The bifunctional nature of this compound and its derivatives makes it a potentially valuable monomer for step-growth polymerization.

Polycondensation Reactions: The diacid or diol derivatives of this compound are prime candidates for polycondensation reactions.

Polyesters: The diacid, 2,2'-selanyldiacetic acid, could be reacted with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to form selenium-containing polyesters.

Polyamides: Similarly, the diacid could be reacted with diamines to produce selenium-containing polyamides. The presence of the selenium atom in the polymer backbone would be expected to influence the material's thermal properties, refractive index, and potentially confer antioxidant or flame-retardant properties. nih.gov

Polythioesters: Research on the polymerization of β-thiolactones to form polythioesters highlights the interest in sulfur-containing polymers. pku.edu.cn By analogy, selenium-containing polymers derived from this compound could exhibit unique properties, such as controlled depolymerization, making them candidates for recyclable plastics. pku.edu.cn

The incorporation of a selenium atom could introduce unique characteristics to the resulting polymers. For instance, studies on other diester monomers like dimethyl furan (B31954) 2,5-dicarboxylate show how the monomer structure dictates the thermal and mechanical properties of the final polymer. nih.gov The selenium atom, being larger and more polarizable than carbon or oxygen, would likely lower the glass transition temperature and alter the crystallinity of the polymer compared to its non-seleno analogues.

Interactive Data Table 1: Predicted Polymer Properties

This table presents hypothetical data based on known principles of polymer chemistry to illustrate the potential influence of incorporating the 2,2'-selanyldiacetate moiety into a polyester (B1180765) chain compared to a standard polyester like Poly(ethylene terephthalate) (PET).

PropertyStandard PETHypothetical Selenium-PolyesterRationale for Prediction
Glass Transition Temp. (Tg) ~75 °C~60 °CThe flexible C-Se-C bond is expected to increase chain mobility, lowering Tg.
Refractive Index ~1.57>1.60The high electron density of selenium typically increases the refractive index.
Thermal Stability (TGA) Onset ~350 °COnset ~300 °CC-Se bonds are generally weaker than C-C or C-O bonds, potentially lowering thermal stability.
Flame Retardancy LowModerateSelenium compounds can act as radical scavengers, potentially imparting flame retardant properties.

Exploration of Structure-Reactivity Relationships in Selanyldiacetate Derivatives

A systematic study of selanyldiacetate derivatives would provide valuable insights into the relationship between their chemical structure and reactivity. Such studies often involve creating a series of related compounds and measuring their reaction rates under identical conditions. scribd.com

Electronic Effects: The reactivity of the selenium atom and the adjacent methylene (B1212753) groups can be tuned by altering the electronic properties of the ester group. For instance, replacing the methyl esters with electron-withdrawing groups (e.g., trifluoroethyl esters) would be expected to:

Increase the acidity of the α-protons (the CH₂ groups), making them more susceptible to deprotonation by a base.

Make the selenium atom less nucleophilic.

Conversely, using more electron-donating groups would have the opposite effect. These relationships can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.gov

Steric Effects: The size of the R group on the ester (–COOR) can influence the accessibility of the selenium atom and the ester carbonyls to reagents. A series of derivatives with increasing alkyl chain length (methyl, ethyl, propyl, isopropyl) could be synthesized to probe the impact of steric hindrance on reaction rates, for example, in ligand substitution reactions if the selenium atom is coordinated to a metal center.

Interactive Data Table 2: Hypothetical Structure-Reactivity Data

This table illustrates a hypothetical kinetic study on the hydrolysis of various Di-alkyl 2,2'-selanyldiacetates. The relative rate constants are predicted based on electronic and steric effects.

Derivative (R in -Se(CH₂COOR)₂)Hammett Constant (σ) of RPredicted Relative Rate (k_rel)Primary Influencing Factor
Methyl0.001.00Baseline
Ethyl-0.070.95Slight inductive donation/minor steric hindrance
Isopropyl-0.150.80Increased steric hindrance
Benzyl+0.221.50Inductive withdrawal by phenyl group
p-Nitrophenyl+0.78>10Strong electron withdrawal, activating the carbonyl

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